molecular formula C13H21N B15263701 2,3-Dimethyl-N-(pentan-2-yl)aniline

2,3-Dimethyl-N-(pentan-2-yl)aniline

Cat. No.: B15263701
M. Wt: 191.31 g/mol
InChI Key: PMAMMGOHICVXQO-UHFFFAOYSA-N
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Description

2,3-Dimethyl-N-(pentan-2-yl)aniline is an organic compound belonging to the class of aniline derivatives. It is characterized by the presence of two methyl groups at the 2nd and 3rd positions of the benzene ring and a pentan-2-yl group attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-N-(pentan-2-yl)aniline can be achieved through several methods. One common approach involves the alkylation of 2,3-dimethylaniline with 2-bromopentane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-N-(pentan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, or sulfonation can be achieved using reagents like bromine (Br₂), nitric acid (HNO₃), or sulfuric acid (H₂SO₄).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Corresponding amine.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,3-Dimethyl-N-(pentan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    N,N-Dimethylaniline: A tertiary amine with two methyl groups attached to the nitrogen atom.

    2,4-Dimethylaniline: An aniline derivative with methyl groups at the 2nd and 4th positions of the benzene ring.

    2,3-Dimethylaniline: An aniline derivative with methyl groups at the 2nd and 3rd positions of the benzene ring.

Uniqueness: 2,3-Dimethyl-N-(pentan-2-yl)aniline is unique due to the presence of the pentan-2-yl group attached to the nitrogen atom, which imparts distinct chemical and physical properties compared to other aniline derivatives. This structural feature enhances its reactivity and makes it suitable for specific applications in various fields.

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

2,3-dimethyl-N-pentan-2-ylaniline

InChI

InChI=1S/C13H21N/c1-5-7-11(3)14-13-9-6-8-10(2)12(13)4/h6,8-9,11,14H,5,7H2,1-4H3

InChI Key

PMAMMGOHICVXQO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC=CC(=C1C)C

Origin of Product

United States

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